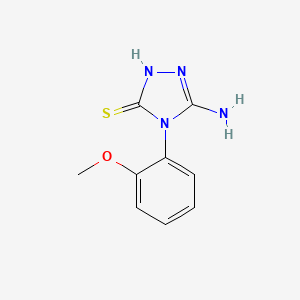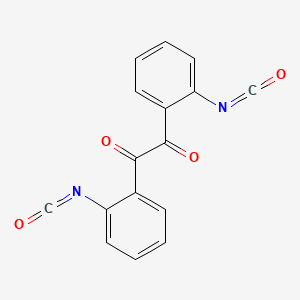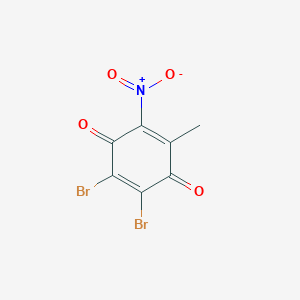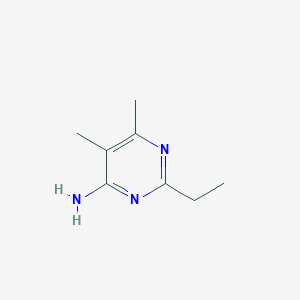![molecular formula C45H48N3O3P3 B14382065 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane CAS No. 90179-78-5](/img/structure/B14382065.png)
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane is a complex organic compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is notable for its unique structure, which includes three diphenylphosphoryl groups attached to a triazonane ring. This structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane typically involves the reaction of diphenylphosphine with a triazonane precursor. One common method is the condensation reaction, where diphenylphosphine is reacted with formaldehyde and a triazonane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Applications De Recherche Scientifique
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall chemical process. The pathways involved include coordination to transition metals and participation in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,7-Tris[(diphenylphosphinyl)methyl]-1,4,7-triazonane
- 1,4,7-Tris[(diphenylphosphoryl)ethyl]-1,4,7-triazonane
Uniqueness
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane is unique due to its specific arrangement of diphenylphosphoryl groups and the triazonane ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science.
Propriétés
Numéro CAS |
90179-78-5 |
|---|---|
Formule moléculaire |
C45H48N3O3P3 |
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
1,4,7-tris(diphenylphosphorylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C45H48N3O3P3/c49-52(40-19-7-1-8-20-40,41-21-9-2-10-22-41)37-46-31-33-47(38-53(50,42-23-11-3-12-24-42)43-25-13-4-14-26-43)35-36-48(34-32-46)39-54(51,44-27-15-5-16-28-44)45-29-17-6-18-30-45/h1-30H,31-39H2 |
Clé InChI |
ZNPVPJFXHTYSNN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CP(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)



![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)


